molecular formula C9H9NO3 B1361150 Methyl 4-carbamoylbenzoate CAS No. 6757-31-9

Methyl 4-carbamoylbenzoate

Cat. No. B1361150
CAS RN: 6757-31-9
M. Wt: 179.17 g/mol
InChI Key: BAXOYLCGOYSPJH-UHFFFAOYSA-N
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Description

Methyl 4-carbamoylbenzoate, also known by its IUPAC name methyl 4-(aminocarbonyl)benzoate, is a compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is a solid substance .


Molecular Structure Analysis

The InChI code for Methyl 4-carbamoylbenzoate is 1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11) . The InChI key is BAXOYLCGOYSPJH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 4-carbamoylbenzoate is a solid substance . It is stored in a sealed, dry environment at room temperature . .

Scientific Research Applications

Agricultural Applications

  • Fungicide Carrier Systems : Methyl 2-benzimidazole carbamate (a related compound) has been studied for its use in agriculture as a fungicide. Researchers have developed solid lipid nanoparticles and polymeric nanocapsules as carrier systems for this fungicide, showing potential in improving delivery and reducing environmental and human toxicity (Campos et al., 2015).

Analytical Chemistry

  • Chromatographic Analysis : Methods for determining methyl 5-benzoyl-2-benzimidazole carbamate (mebendazole, a structurally related compound) and its degradation products in pharmaceutical forms have been developed using high-performance liquid chromatography (HPLC) (Al-Kurdi et al., 1999).

Environmental Chemistry

  • Photodegradation Studies : Research into the photodegradation of parabens, which includes methyl 4-hydroxybenzoate, has been conducted. This study investigates the degradation of these compounds in water using ultraviolet light and analyzes the kinetic and cost-efficiency aspects of the process (Gmurek et al., 2015).

Material Science

  • Nanoparticle Modifications : Methyl 4-halobenzoates have been used to modify polymeric materials such as poly(3,4-ethylenedioxythiophene) for applications in organic solar cells. This modification has significantly improved the conductivity of the materials, showing promise for energy-related applications (Tan et al., 2016).

Pharmaceutical Research

  • Cancer Research : Compounds like methyl 2-benzimidazole carbamate have been studied for their anti-cancer properties. They have shown efficacy in inhibiting proliferation of human cancer cells, leading to clinical trials for potential therapeutic applications (Yenjerla et al., 2009).

Safety And Hazards

Methyl 4-carbamoylbenzoate is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, among others .

properties

IUPAC Name

methyl 4-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXOYLCGOYSPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344345
Record name methyl 4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-carbamoylbenzoate

CAS RN

6757-31-9
Record name methyl 4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Li, L Fang, J Wang, L Dong, Y Guo… - … Process Research & …, 2015 - ACS Publications
… To a 500 mL round-bottomed flask was added methyl 4-carbamoylbenzoate (12, 86.0 g, 0.48 mol) and acetic anhydride (490.0 g, 4.80 mol). The mixture was stirred at refluxing …
Number of citations: 18 pubs.acs.org
N Lakshminarayana, YR Prasad, L Gharat… - European journal of …, 2010 - Elsevier
A series of novel dibenzo[b,d]furan mono-carboxylic acid derivatives were synthesized, characterized and evaluated for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) …
Number of citations: 57 www.sciencedirect.com
SC Ghosh, JSY Ngiam, AM Seayad… - The Journal of …, 2012 - ACS Publications
A practical method for the amidation of aldehydes with economic ammonium chloride or amine hydrochloride salts has been developed for the synthesis of a wide variety of amides by …
Number of citations: 239 pubs.acs.org
MA Al Noman, RAD Cuellar, JL Kyzer… - European Journal of …, 2023 - Elsevier
Reported here are the synthesis and in vitro evaluation of a series of 26 retinoic acid analogs based on dihydronaphthalene and chromene scaffolds using a transactivation assay. …
Number of citations: 4 www.sciencedirect.com
J Kuwabara, Y Sawada, M Yoshimatsu - Synlett, 2018 - thieme-connect.com
… A 60% yield of methyl 4-carbamoylbenzoate was obatined.[16] Next, we selected the nitriles bearing sensitive functional groups for the hydrolysis and performed the nitrile hydration …
Number of citations: 8 www.thieme-connect.com
RK Singh, D Yadav, AK Singh - Molecular Catalysis, 2023 - Elsevier
We report the synthesis, characterization, and catalytic activity of a series of electron-rich, phosphine-free complexes featuring multiple N-heterocyclic carbene (NHC) ligands, namely […
Number of citations: 0 www.sciencedirect.com
C Fischer - 2012 - epub.uni-regensburg.de
… least affected by the exchange of the tetrahydroisoquinoline part (compounds 9-11), while the heteroarylcarbonylamino substituent in meta-position on the methyl 4carbamoylbenzoate …
Number of citations: 5 epub.uni-regensburg.de

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